12-Methylchrysene-1,2-diol
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Overview
Description
12-Methylchrysene-1,2-diol is a polycyclic aromatic hydrocarbon (PAH) derivative. PAHs are known for their complex structures and potential carcinogenic properties. This compound, specifically, is characterized by its aromatic rings and hydroxyl groups, making it a significant subject of study in environmental and health sciences .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-Methylchrysene-1,2-diol typically involves the dihydroxylation of 12-Methylchrysene. This can be achieved through various methods, including:
Electrochemical Methods: Electrochemical oxidation of vinylarenes followed by nucleophilic attack.
Classical Methods: Using osmium tetroxide or potassium permanganate for dihydroxylation.
Industrial Production Methods:
Types of Reactions:
Oxidation: this compound can undergo oxidation to form various epoxides and quinones.
Reduction: Reduction reactions can convert the diol into corresponding hydrocarbons.
Substitution: The hydroxyl groups can be substituted with halides or other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Osmium tetroxide, potassium permanganate, and hypervalent iodine compounds.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products:
Epoxides: Formed through oxidation.
Quinones: Resulting from further oxidation of epoxides.
Scientific Research Applications
12-Methylchrysene-1,2-diol is extensively studied for its role in:
Mechanism of Action
The compound exerts its effects primarily through metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive intermediates such as diol-epoxides. These intermediates can form DNA adducts, leading to mutations and potentially carcinogenesis . The pathways involved include the CYP1A1/1B1 and epoxide hydrolase pathways .
Comparison with Similar Compounds
- 5-Methylchrysene-1,2-diol
- 7,12-Dimethylbenz[a]anthracene-3,4-diol
- Benzo[a]pyrene-7,8-diol
Uniqueness: 12-Methylchrysene-1,2-diol is unique due to its specific methylation pattern, which influences its metabolic activation and the types of DNA adducts formed . This makes it a distinct compound in the study of PAH-related carcinogenesis.
Properties
CAS No. |
192703-65-4 |
---|---|
Molecular Formula |
C19H14O2 |
Molecular Weight |
274.3 g/mol |
IUPAC Name |
12-methylchrysene-1,2-diol |
InChI |
InChI=1S/C19H14O2/c1-11-10-16-13-5-3-2-4-12(13)6-7-14(16)15-8-9-17(20)19(21)18(11)15/h2-10,20-21H,1H3 |
InChI Key |
ZDASRMCAZWLQPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC3=CC=CC=C32)C4=C1C(=C(C=C4)O)O |
Origin of Product |
United States |
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